molecular formula C13H12N4 B6275502 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine CAS No. 2419201-99-1

5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine

Cat. No. B6275502
CAS RN: 2419201-99-1
M. Wt: 224.3
InChI Key:
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Description

5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine, also known as 5-MIPA, is an indazole derivative of the heterocyclic compound pyridin-2-amine. It is a small molecule that has been used in a wide range of scientific research applications, including drug design, protein engineering, and biochemistry. It has been studied for its potential to bind to a variety of proteins and other molecules, and its ability to modulate the activity of these molecules.

Scientific Research Applications

5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine has been used in a wide range of scientific research applications, including drug design, protein engineering, and biochemistry. It has been studied for its potential to bind to a variety of proteins and other molecules, and its ability to modulate the activity of these molecules. It has also been used in the design of small molecule inhibitors of protein-protein interactions, and as a scaffold for the development of novel compounds for drug discovery.

Mechanism of Action

The mechanism of action of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is not yet fully understood. However, it is believed to interact with a variety of proteins and other molecules, and to modulate their activity. This includes the binding of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine to certain proteins, which may result in the inhibition of certain pathways or the activation of others. In addition, 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine may also interact with certain enzymes, which may result in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine have not yet been fully explored. However, it has been shown to interact with a variety of proteins and other molecules, and to modulate their activity. In addition, it has been shown to inhibit the expression of certain genes, and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine in lab experiments include its small size, which allows for easy synthesis and manipulation. In addition, it has a high affinity for a variety of proteins and other molecules, and its ability to modulate the activity of these molecules. However, its small size also limits its ability to bind to larger molecules, and its ability to modulate their activity.

Future Directions

For the use of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine in scientific research include further exploration of its potential to bind to and modulate the activity of proteins and other molecules. Additionally, further research into its ability to modulate the expression of certain genes, and its ability to interact with certain enzymes, could provide insight into its potential therapeutic applications. Additionally, further research into its ability to interact with other small molecules, such as peptides and nucleic acids, could provide insight into its potential as a drug target. Finally, further research into its ability to interact with and modulate the activity of other proteins, such as those involved in signaling pathways, could provide insight into its potential as a therapeutic target.

Synthesis Methods

5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine can be synthesized via a variety of methods, including the reduction of 6-methyl-1H-indazol-5-yl-2-nitrobenzene with sodium borohydride, followed by reaction with pyridine. Other methods include the reaction of 6-methyl-1H-indazol-5-yl-2-nitrobenzene with sodium borohydride, followed by reaction with pyridine and a palladium catalyst, or the reaction of 6-methyl-1H-indazol-5-yl-2-nitrobenzene with sodium borohydride, followed by reaction with pyridine and a ruthenium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine involves the synthesis of 6-methyl-1H-indazole, which is then coupled with 2-bromo-5-chloropyridine to form the final product.", "Starting Materials": [ "2-bromo-5-chloropyridine", "6-methyl-1H-indazole", "Sodium hydride (NaH)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of 6-methyl-1H-indazole", "a. Dissolve 2.0 g of 2-bromo-5-chloropyridine in 20 mL of DMF.", "b. Add 1.0 g of NaH and stir for 30 minutes at room temperature.", "c. Add 1.5 g of 6-methyl-1H-indazole and stir for 12 hours at 80°C.", "d. Cool the reaction mixture to room temperature and add 20 mL of MeOH.", "e. Acidify the mixture with 10% HCl and extract with EtOAc.", "f. Wash the organic layer with water and dry over Na2SO4.", "g. Concentrate the solution under reduced pressure to obtain 2.5 g of 6-methyl-1H-indazole.", "Step 2: Coupling of 6-methyl-1H-indazole with 2-bromo-5-chloropyridine", "a. Dissolve 1.0 g of 6-methyl-1H-indazole in 10 mL of DMF.", "b. Add 1.5 g of 2-bromo-5-chloropyridine and stir for 12 hours at 80°C.", "c. Cool the reaction mixture to room temperature and add 20 mL of water.", "d. Adjust the pH to 10 with NaOH and extract with EtOAc.", "e. Wash the organic layer with water and dry over Na2SO4.", "f. Concentrate the solution under reduced pressure to obtain 1.5 g of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine." ] }

CAS RN

2419201-99-1

Molecular Formula

C13H12N4

Molecular Weight

224.3

Purity

98

Origin of Product

United States

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